Structural Distinction from GABA and GHB Analogs
This compound is structurally differentiated from its simplest analogs, 4-aminobutanoic acid (GABA) and 4-hydroxybutanoic acid (GHB), by the presence of an N-hydroxy-isobutyryl group . This substitution adds a distinct functional moiety—an N-hydroxy amide—which is known to be a zinc-binding group (ZBG) in enzyme inhibitors [1], while the isobutyryl group introduces steric bulk and lipophilicity .
| Evidence Dimension | Molecular Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | Contains an N-hydroxy-isobutyryl group; Molecular Weight = 189.21 g/mol; predicted pKa = 4.60; 5 rotatable bonds; 2 H-bond donors [REFS-3, REFS-4] |
| Comparator Or Baseline | 4-aminobutanoic acid (GABA): MW = 103.12 g/mol; 3 rotatable bonds; 2 H-bond donors. 4-hydroxybutanoic acid (GHB): MW = 104.10 g/mol; 3 rotatable bonds; 2 H-bond donors. |
| Quantified Difference | Target compound is 83% heavier than GABA; possesses a distinct N-hydroxy amide functional group absent in both comparators. |
| Conditions | Computational prediction and vendor-reported structural analysis. |
Why This Matters
This structural distinction is critical for applications requiring specific chemical reactivity, such as serving as a building block for more complex molecules, or for investigating structure-activity relationships (SAR) where the N-hydroxy-isobutyryl moiety is the pharmacophore of interest.
- [1] Mai A, et al. Novel inhibitors of human histone deacetylases: design, synthesis, enzyme inhibition, and cancer cell growth inhibition of SAHA-based non-hydroxamates. J Med Chem. 2005;48(9):3344-53. View Source
